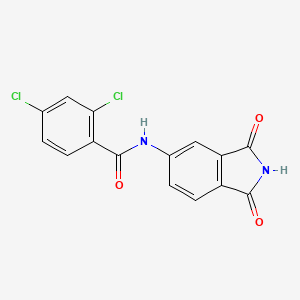

Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide is an aromatic compound characterized by the presence of two chlorine atoms and a benzamide group attached to an isoindoline-1,3-dione scaffold

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of 2,4-dichloroaniline with phthalic anhydride in the presence of a suitable catalyst, such as silica-supported niobium complex, under reflux conditions in a solvent mixture of isopropanol and water . The reaction yields the desired product with moderate to excellent yields (41–93%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and solvent recycling to minimize waste and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Electrophilic substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic substitution: Formation of substituted benzamides.

Electrophilic substitution: Formation of nitro or sulfonyl derivatives.

Reduction: Formation of alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals, dyes, and polymer additives.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1,3-dioxoisoindolin-2-yl)benzamide: Lacks the chlorine substituents, leading to different reactivity and biological activity.

2,4-Dichlorobenzamide: Lacks the isoindoline-1,3-dione moiety, resulting in different chemical properties and applications.

Phthalimide derivatives: Share the isoindoline-1,3-dione scaffold but differ in the substituents on the aromatic ring.

Uniqueness

2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide is unique due to the combination of the isoindoline-1,3-dione scaffold and the dichlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- is a complex organic compound notable for its unique structure and significant biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a dichlorinated isoindoline derivative. Its molecular formula is C15H8Cl2N2O3 and it has a molecular weight of approximately 335.14 g/mol. The presence of two chlorine atoms on the benzene ring influences its reactivity and biological properties significantly .

Research indicates that Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- may interact with various biological targets such as enzymes and receptors. Its structural features suggest potential inhibition of protein kinases, which are critical in regulating cellular processes. This inhibition can alter cellular signaling pathways, making it a candidate for therapeutic applications .

Antifungal Activity

A study highlighted the compound's antifungal properties against Sclerotinia sclerotiorum, showing an inhibitory activity rate of up to 86.1%. This performance surpasses that of standard fungicides like quinoxyfen (77.8%) with an effective concentration (EC50) of 6.67 mg/L .

| Compound | Inhibitory Activity (%) | EC50 (mg/L) |

|---|---|---|

| Benzamide (target compound) | 86.1 | 6.67 |

| Quinoxyfen | 77.8 | 14.19 |

Toxicity Studies

In toxicity assessments using zebrafish embryos, the compound exhibited low toxicity levels with an acute toxicity threshold of 20.58 mg/L. This classification suggests a favorable safety profile for potential applications in agriculture or medicine .

Comparative Analysis with Related Compounds

Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- shares structural similarities with other benzamides but differs in specific substituents that influence its biological activity. The following table summarizes some related compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)benzamide | Lacks chlorine substituents | Different reactivity and biological activity |

| 2,4-Dichlorobenzamide | Lacks isoindoline moiety | Different chemical properties and applications |

| Phthalimide Derivatives | Shares isoindoline scaffold | Varies in substituents on the aromatic ring |

Case Studies and Research Findings

- Inhibitory Activity Against Fungi : In a comparative study involving various benzamide derivatives, Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- showed superior antifungal efficacy against multiple fungal strains compared to related compounds .

- Potential as a Therapeutic Agent : The compound's ability to inhibit key enzymes involved in cellular signaling pathways positions it as a promising candidate for drug development aimed at diseases linked to dysfunctional kinase activity .

Eigenschaften

CAS-Nummer |

312928-65-7 |

|---|---|

Molekularformel |

C15H8Cl2N2O3 |

Molekulargewicht |

335.1 g/mol |

IUPAC-Name |

2,4-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide |

InChI |

InChI=1S/C15H8Cl2N2O3/c16-7-1-3-10(12(17)5-7)14(21)18-8-2-4-9-11(6-8)15(22)19-13(9)20/h1-6H,(H,18,21)(H,19,20,22) |

InChI-Schlüssel |

LRQQNUBXXNKBMS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.